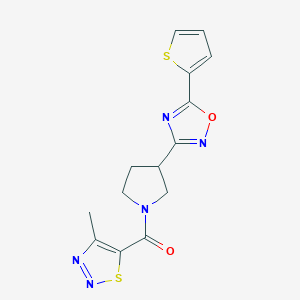

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" features a hybrid heterocyclic scaffold combining a 4-methyl-1,2,3-thiadiazole, a pyrrolidine ring, and a 1,2,4-oxadiazole substituted with a thiophene moiety.

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S2/c1-8-11(23-18-16-8)14(20)19-5-4-9(7-19)12-15-13(21-17-12)10-3-2-6-22-10/h2-3,6,9H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAADGPFHOIZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and thiophene derivatives. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with hydrazine. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction. The oxadiazole ring is often formed through the cyclodehydration of amidoximes.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance the efficiency and scalability of the reactions. Additionally, purification methods such as recrystallization or column chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The oxadiazole ring can be reduced to form amines.

Substitution: : The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Amines.

Substitution: : Substituted thiadiazoles or oxadiazoles.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential antimicrobial or anticancer properties.

Medicine: : It may serve as a lead compound for the development of new drugs.

Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Thiophene substitution may improve π-π stacking interactions in biological targets compared to pyridine or phenyl groups .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

- Step 1: Optimize reaction conditions (e.g., refluxing in ethanol or methanol under controlled temperatures) to facilitate cyclization of the thiadiazole and oxadiazole moieties .

- Step 2: Use catalysts like potassium hydroxide or sodium acetate to enhance intermediate formation during pyrrolidine functionalization .

- Step 3: Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

- Key Reagents: Thioamides for thiadiazole ring formation, aldehydes for oxadiazole-pyrrolidine coupling, and anhydrous solvents (e.g., DMF) for moisture-sensitive steps .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for thiophen-2-yl protons (δ 6.8–7.5 ppm) and pyrrolidine methylene groups (δ 3.0–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Infrared (IR) Spectroscopy: Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and thiadiazole C-S bonds (~650 cm⁻¹) .

- X-ray Crystallography: Resolve regioselectivity of oxadiazole-thiophene substitution if crystallization is feasible .

Q. How does pH influence the compound’s stability during storage and biological assays?

Methodological Answer:

- Stability Testing: Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, then quantify degradation via HPLC .

- Optimal Storage: Store lyophilized powder at -20°C in amber vials to prevent hydrolysis of the methanone group .

Advanced Research Questions

Q. What computational strategies can predict the compound’s structure-activity relationship (SAR) for target binding?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions between the thiadiazole-oxadiazole core and enzymes (e.g., kinase ATP-binding pockets) .

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic regions influencing reactivity .

- SAR Libraries: Compare with analogs (e.g., thiazolidinone derivatives) to map substituent effects on bioactivity .

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

- Dose-Response Analysis: Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity .

- Statistical Validation: Apply ANOVA or Bayesian modeling to assess reproducibility across independent experiments .

Q. What experimental approaches elucidate regioselectivity in heterocyclic substitutions?

Methodological Answer:

- Isotopic Labeling: Track ¹³C-labeled intermediates during oxadiazole ring closure to determine kinetic vs. thermodynamic control .

- Competitive Reactions: Compare yields of regioisomers under varying solvents (e.g., DMSO vs. THF) .

- DFT Transition-State Analysis: Model energy barriers for alternative substitution pathways .

Q. How can metabolic pathways of this compound be characterized to assess pharmacokinetics?

Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites via UPLC-QTOF .

- CYP450 Inhibition Screening: Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.